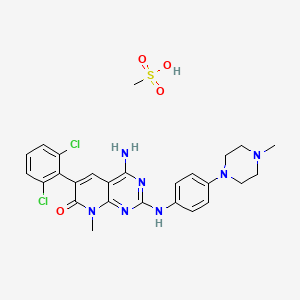

IQS-019 mesylate

Descripción

Mesylate salts (methanesulfonate salts) are widely utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of active compounds. For instance, the mesylate form of deferoxamine (DFO) improves solubility for iron chelation , while apatinib mesylate and exatecan mesylate demonstrate superior aqueous solubility compared to their parent compounds . Mesylate salts are particularly advantageous for parenteral administration due to their stability in acidic environments and enhanced dissolution rates .

Propiedades

Fórmula molecular |

C26H29Cl2N7O4S |

|---|---|

Peso molecular |

606.5 g/mol |

Nombre IUPAC |

4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid |

InChI |

InChI=1S/C25H25Cl2N7O.CH4O3S/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27;1-5(2,3)4/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31);1H3,(H,2,3,4) |

Clave InChI |

WZKVSBCDVWAFQH-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N.CS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del mesilato de IQS-019 implica múltiples pasos, incluida la formación de la estructura central seguida de modificaciones de grupos funcionales. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción no están fácilmente disponibles en el dominio público. la síntesis generalmente implica el uso de solventes orgánicos, catalizadores y condiciones de reacción controladas para asegurar la pureza y el rendimiento del producto final .

Métodos de Producción Industrial: La producción industrial de mesilato de IQS-019 probablemente implicaría técnicas de síntesis orgánica a gran escala, incluyendo procesos por lotes o de flujo continuo. El proceso de producción tendría que cumplir con estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El mesilato de IQS-019 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos comunes incluyen haluros y nucleófilos como azida de sodio (NaN3) y cianuro de sodio (NaCN).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y de las condiciones de reacción. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El mesilato de IQS-019 tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mesilato de IQS-019 ejerce sus efectos inhibiendo las tirosina quinasas clave involucradas en la vía de señalización del receptor de células B. El compuesto se dirige específicamente a las quinasas Lyn, Syk y Btk, lo que lleva a la interrupción de los eventos de señalización aguas abajo que son cruciales para la supervivencia y la proliferación de los linfomas de células B . Al inhibir estas quinasas, el mesilato de IQS-019 reduce efectivamente el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Similar Mesylate Compounds

Antiviral Mesylate Compounds

- Key Contrasts :

- Nelfinavir mesylate targets viral proteases, whereas camostat/nafamostat mesylate inhibit host proteases critical for viral entry .

- Nafamostat mesylate lacks evidence-based dosing guidelines despite widespread use in CKRT, highlighting a research gap compared to nelfinavir’s established antiviral protocols .

Anticancer Mesylate Compounds

- Key Contrasts :

Other Therapeutic Mesylate Compounds

- Key Contrasts :

- Busulphan leverages mesylate groups for DNA cross-linking (66% efficiency with dual mesylates), while dolasetron mesylate focuses on serotonin receptor antagonism .

Q & A

Basic: What validated analytical methods are suitable for quantifying IQS-019 mesylate in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for quantifying IQS-019 mesylate. Key parameters include:

- Column: C18 (250 mm × 4.6 mm, 5 µm)

- Mobile phase: Methanol:buffer (e.g., phosphate, pH 3.0) in gradient or isocratic mode.

- Detection wavelength: Optimize based on UV-Vis absorption maxima (e.g., 272–343 nm, as validated for gemifloxacin mesylate) .

- Validation: Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) across the concentration range. For impurity profiling (e.g., dimer formation), tandem mass spectrometry (LC-MS/MS) is recommended .

Basic: How should IQS-019 mesylate be stored to maintain stability during experiments?

Answer: Store IQS-019 mesylate in airtight, light-resistant containers at 2–8°C. Photostability studies on analogous mesylates (e.g., osimertinib mesylate) show degradation under UV light, necessitating dark storage. For long-term stability, lyophilization and desiccation are advised. Monitor purity via periodic HPLC analysis .

Basic: What in vitro models are appropriate for preliminary efficacy testing of IQS-019 mesylate?

Answer: Use cell lines relevant to the target pathology (e.g., cancer, metabolic disorders). For cytotoxicity assays:

- Dose range: 100–500 µM (based on deferoxamine mesylate studies) .

- Exposure time: 24–48 hours.

- Endpoints: Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and target protein expression (Western blot for markers like CYP11A1 or StAR) .

Advanced: How can researchers resolve contradictions in IQS-019 mesylate’s efficacy across different disease models?

Answer: Conduct cross-model validation using:

- Orthogonal assays: Compare in vitro (cell lines) and in vivo (e.g., Sprague-Dawley rats) results .

- Mechanistic studies: Profile kinase inhibition (SPR or ITC) and downstream signaling (RNA-seq) to identify context-dependent pathways.

- Statistical tools: Apply Design of Experiments (DoE) to optimize variables (dose, exposure time) and identify confounding factors .

Advanced: What strategies mitigate synthesis challenges for IQS-019 mesylate derivatives?

Answer: Mesylate precursors often face stability issues (e.g., cyclization via nucleophilic attack, as seen in pyridinium derivatives). Mitigation approaches:

- Low-temperature synthesis: Conduct reactions at ≤0°C to slow degradation.

- Protecting groups: Use tert-butyloxycarbonyl (Boc) to block reactive amines.

- Real-time monitoring: Employ LC-MS to detect intermediates and adjust conditions dynamically .

Advanced: How can researchers validate IQS-019 mesylate’s target engagement in complex biological systems?

Answer: Use a multi-modal approach:

- Biochemical assays: Radiolabeling (e.g., ¹⁸F for PET imaging) to track distribution. Note: Preclude radiolabeling if precursor instability is observed .

- Thermal shift assays: Measure target protein melting temperature (Tm) shifts upon ligand binding.

- In-cell Western blotting: Quantify phosphorylated targets (e.g., BCR-ABL in CML models) .

Advanced: What experimental controls are critical for in vivo studies of IQS-019 mesylate?

Answer: Include:

- Vehicle controls: Administer mesylate-free formulations to isolate solvent effects.

- Positive controls: Use established inhibitors (e.g., imatinib mesylate for tyrosine kinase studies) .

- Dose escalation: Test 25–1000 mg/kg (oral or intraperitoneal) to identify therapeutic windows, referencing protocols from STI571 trials .

Advanced: How can formulation design enhance IQS-019 mesylate’s bioavailability?

Answer: Optimize using polymer-based matrices:

- Polymer selection: Hydroxypropyl methylcellulose (HPMC) improves solubility and delays precipitation .

- Plasticizers: Add glycerin (10–20% w/w) to enhance film flexibility and drug release.

- pH modifiers: Citric acid (1–2% w/w) adjusts microenvironment pH to prevent degradation .

Advanced: How should researchers interpret conflicting data from kinase profiling assays?

Answer: Address discrepancies via:

- Kinase panel redundancy: Test across multiple panels (e.g., Eurofins vs. Reaction Biology).

- ATP concentration titration: Vary ATP levels (1–100 µM) to assess competitive inhibition.

- Structural modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis .

Advanced: What methodologies confirm IQS-019 mesylate’s mechanism of action in heterogeneous tumor models?

Answer: Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.